molecular formula C15H15Cl B14012412 2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl

2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl

Cat. No.: B14012412
M. Wt: 230.73 g/mol
InChI Key: ZGVJSFYIAANQML-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Cl It is a derivative of biphenyl, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .

Industrial Production Methods: Industrial production of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted biphenyl derivatives.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in cyclohexyl derivatives.

Scientific Research Applications

2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine atom and the biphenyl structure allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl is unique due to the combination of chlorine, ethyl, and methyl groups on the biphenyl structure

Properties

Molecular Formula

C15H15Cl

Molecular Weight

230.73 g/mol

IUPAC Name

2-chloro-4-ethyl-1-(4-methylphenyl)benzene

InChI

InChI=1S/C15H15Cl/c1-3-12-6-9-14(15(16)10-12)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3

InChI Key

ZGVJSFYIAANQML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2=CC=C(C=C2)C)Cl

Origin of Product

United States

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